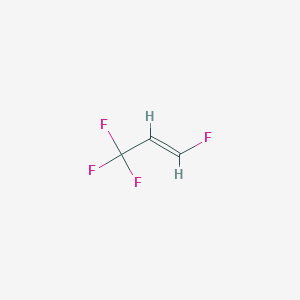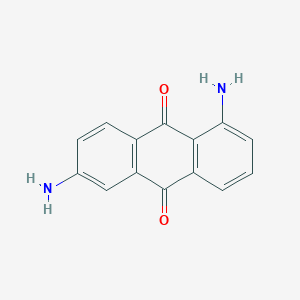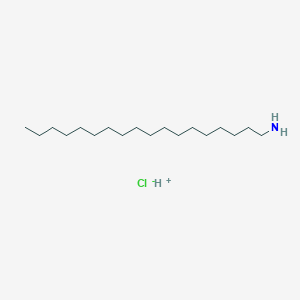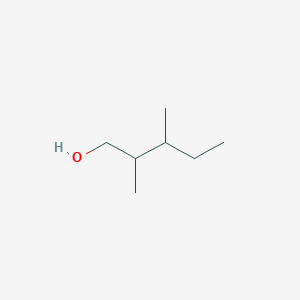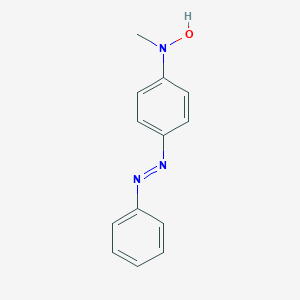
3-(トリエトキシシリル)ピリジン
概要
説明
Pyridine, 3-(triethoxysilyl)-: is an organosilicon compound with the molecular formula C11H19NO3Si. It is a colorless to slightly yellow liquid with a faint odor . This compound is notable for its combination of a pyridine ring and a triethoxysilyl group, making it useful in various chemical applications, particularly in surface modification and as a coupling agent.
科学的研究の応用
Chemistry: Pyridine, 3-(triethoxysilyl)- is used as a coupling agent in the synthesis of hybrid materials, particularly in the modification of silica surfaces to enhance their properties .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and functionality .
Industry: Industrially, Pyridine, 3-(triethoxysilyl)- is employed in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability .
作用機序
Target of Action
Pyridine, 3-(triethoxysilyl)-, is a type of pyridine derivative. Pyridine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . .
Mode of Action
Pyridine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It’s known that bacteria can metabolize pyridine, leading to the formation of various metabolites
Pharmacokinetics
It’s known that pyridine derivatives can be transformed into various other compounds under certain conditions .
Result of Action
Pyridine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .
Action Environment
It’s known that the compound has a boiling point of 2598±130 °C and a density of 102±01 g/cm3 . It also reacts slowly with moisture/water .
生化学分析
Biochemical Properties
Pyridine derivatives have been shown to have antibacterial properties
Cellular Effects
Pyridine derivatives have been shown to inhibit kinases, androgen receptors, tubulin polymerization, topoisomerase enzyme, human carbonic anhydrase, and several other targets .
Molecular Mechanism
Pyridine derivatives have been shown to undergo various chemical reactions .
Temporal Effects in Laboratory Settings
It has been observed that pyridine-based devices exhibit distinctive non-equilibrium electron transport properties .
Dosage Effects in Animal Models
Some pyridine derivatives have been shown to cause renal injuries and neurotoxicity in experimental animals .
Metabolic Pathways
Microbial metabolism of the pyridine ring has been studied .
Transport and Distribution
It has been observed that metal-induced aggregation influences the cellular uptake and subcellular localization of pyridine-based devices .
Subcellular Localization
It has been observed that the absence of certain electron transfer chains may explain the uncoupling of the redox systems in the endoplasmic reticulum lumen .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(triethoxysilyl)- typically involves the reaction of pyridine with triethoxysilane in the presence of a catalyst. One common method includes the use of a Grignard reagent, where pyridine is reacted with magnesium to form a pyridyl magnesium bromide, which is then treated with triethoxysilane .
Industrial Production Methods: Industrial production of Pyridine, 3-(triethoxysilyl)- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures to facilitate the reaction efficiently .
化学反応の分析
Types of Reactions: Pyridine, 3-(triethoxysilyl)- undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyridine ring or the triethoxysilyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
類似化合物との比較
Pyridine: A basic heterocyclic organic compound with a similar structure but without the triethoxysilyl group.
Triethoxysilane: An organosilicon compound without the pyridine ring.
Uniqueness: Pyridine, 3-(triethoxysilyl)- is unique due to its combination of a pyridine ring and a triethoxysilyl group, which imparts both the chemical reactivity of pyridine and the surface-modifying properties of triethoxysilane. This dual functionality makes it particularly valuable in applications requiring both organic and inorganic characteristics .
特性
IUPAC Name |
triethoxy(pyridin-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3Si/c1-4-13-16(14-5-2,15-6-3)11-8-7-9-12-10-11/h7-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBKHNYWLUTKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CN=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459860 | |
| Record name | Pyridine, 3-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129663-08-7 | |
| Record name | Pyridine, 3-(triethoxysilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)


![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)
